molecular formula C10H13BrO B2836860 2-(4-Bromophenyl)butan-2-ol CAS No. 58977-33-6

2-(4-Bromophenyl)butan-2-ol

Cat. No. B2836860
CAS RN: 58977-33-6
M. Wt: 229.117
InChI Key: NJHFESJPVIPUEY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)butan-2-ol is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various pharmaceuticals and organic compounds due to its unique properties. In

Scientific Research Applications

Antituberculosis Activity

One significant application of a compound related to 2-(4-Bromophenyl)butan-2-ol is in antituberculosis activity. A study synthesized new compounds, including a variant of this compound, which exhibited high antituberculosis activity and is in the final stage of clinical trials for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).

Synthesis and Spectroscopic Analysis

Another application is found in the synthesis and spectroscopic analysis of chemical compounds. For instance, the study on the synthesis of 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol involves a compound structurally similar to this compound. This compound is used as an intermediate in various chemical synthesis processes, demonstrating its utility in laboratory and research settings (Arockiasamy Ajay Praveenkumar et al., 2021).

Electrophilic Cyclization

The compound also finds application in electrophilic cyclization processes. A related study discusses the preparation of 5-(4-Bromophenyl)-3-Iodo-2-(4-Methylphenyl)Furan using a compound similar to this compound. This showcases its role in the synthesis of complex organic structures, indicating its significance in organic chemistry research (Sniady, Morreale, & Dembinski, 2007).

Intramolecular Arylation

Additionally, this compound and its derivatives are used in intramolecular arylations. For example, a study discusses the use of a similar compound in the intramolecular, Pd-mediated α-arylation process to produce photochromic naphthopyrans, highlighting its role in advanced organic synthesis (Aiken, Armitage, Gabbutt, & Heron, 2015).

Preparation of Optically Pure Alkyl Halides

The compound is also significant in the preparation of optically pure alkyl halides. A relevant study details the formation of optically active 2-chloro- and 2-bromo-butane using compounds structurally similar to this compound, showcasing its importance in stereochemistry and chiral synthesis (Goodwin & Hudson, 1968).

Antimicrobial Agents

Finally, derivatives of this compound are studied for their potential as antimicrobial agents. A research paper discusses the synthesis and characterization of substituted phenyl azetidines derived from a compound similar to this compound, exploring their efficacy as antimicrobial compounds (Doraswamy & Ramana, 2013).

properties

IUPAC Name

2-(4-bromophenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-3-10(2,12)8-4-6-9(11)7-5-8/h4-7,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHFESJPVIPUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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